Cas no 1185316-81-7 (1-Piperazin-1-yl-2-thiophen-3-yl-ethanone hydrochloride)

1-Piperazin-1-yl-2-thiophen-3-yl-ethanone hydrochloride 化学的及び物理的性質
名前と識別子
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- 1-Piperazin-1-yl-2-thiophen-3-yl-ethanone hydrochloride
- 1-piperazin-1-yl-2-thiophen-3-ylethanone,hydrochloride
- F21046
- DTXSID60671811
- 1-(Piperazin-1-yl)-2-(thiophen-3-yl)ethanonehydrochloride
- 1-Piperazin-1-yl-2-thiophen-3-yl-ethanone hydrochloride, 98+%
- AKOS015941088
- 1-(piperazin-1-yl)-2-(thiophen-3-yl)ethan-1-one hydrochloride
- 1-(Piperazin-1-yl)-2-(thiophen-3-yl)ethan-1-one--hydrogen chloride (1/1)
- DB-301571
- 1185316-81-7
- 1-(piperazin-1-yl)-2-(thiophen-3-yl)ethanone
- 1-(Piperazin-1-yl)-2-(thiophen-3-yl)ethanone hydrochloride
- 1-piperazin-1-yl-2-thiophen-3-ylethanone;hydrochloride
-
- MDL: MFCD08752717
- インチ: InChI=1S/C10H14N2OS.ClH/c13-10(7-9-1-6-14-8-9)12-4-2-11-3-5-12;/h1,6,8,11H,2-5,7H2;1H
- InChIKey: NBNUGWGCNFZIMQ-UHFFFAOYSA-N
- SMILES: C1=CSC=C1CC(=O)N2CCNCC2.Cl
計算された属性
- 精确分子量: 246.0593620g/mol
- 同位素质量: 246.0593620g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 204
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60.6Ų
1-Piperazin-1-yl-2-thiophen-3-yl-ethanone hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM133122-1g |
1-(piperazin-1-yl)-2-(thiophen-3-yl)ethan-1-one hydrochloride |
1185316-81-7 | 95% | 1g |
$437 | 2023-11-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1759470-1g |
1-(Piperazin-1-yl)-2-(thiophen-3-yl)ethan-1-one hydrochloride |
1185316-81-7 | 97% | 1g |
¥4168.00 | 2024-08-09 | |
Chemenu | CM133122-1g |
1-(piperazin-1-yl)-2-(thiophen-3-yl)ethan-1-one hydrochloride |
1185316-81-7 | 95% | 1g |
$371 | 2021-08-05 |
1-Piperazin-1-yl-2-thiophen-3-yl-ethanone hydrochloride 関連文献
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
1-Piperazin-1-yl-2-thiophen-3-yl-ethanone hydrochlorideに関する追加情報
Introduction to 1-Piperazin-1-yl-2-thiophen-3-yl-ethanone hydrochloride (CAS No. 1185316-81-7)
1-Piperazin-1-yl-2-thiophen-3-yl-ethanone hydrochloride, identified by its CAS number 1185316-81-7, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the class of heterocyclic ketones, characterized by the presence of both piperazine and thiophene moieties in its molecular structure. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in synthetic chemistry and drug development.
The structural composition of 1-piperazin-1-yl-2-thiophen-3-yl-ethanone hydrochloride incorporates a piperazine ring, which is known for its ability to form stable hydrogen bonds and interact with biological targets, and a thiophene ring, which contributes to the compound's aromaticity and potential pharmacological activity. The ketone functional group at the 3-position of the thiophene ring further extends its versatility in chemical modifications and biological interactions.
In recent years, there has been growing interest in thiophene-based compounds due to their diverse biological activities. Studies have demonstrated that thiophenes can exhibit antimicrobial, anti-inflammatory, and anticancer properties, making them attractive scaffolds for drug discovery. The incorporation of a piperazine moiety into the thiophene framework enhances these properties by improving binding affinity to biological targets such as enzymes and receptors.
1-Piperazin-1-yl-2-thiophen-3-yl-ethanone hydrochloride has been explored in various pharmacological studies as a potential lead compound for developing novel therapeutic agents. Its unique structural features make it a promising candidate for further investigation in areas such as central nervous system disorders, where piperazine derivatives are known to exhibit neuroactive properties. Additionally, the compound's ability to cross the blood-brain barrier suggests its potential utility in treating neurological conditions.
Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic and pharmacodynamic properties of 1-piperazin-1-yl-2-thiophen-3-yl-ethanone hydrochloride with greater accuracy. Molecular docking studies have shown that this compound can interact with various biological targets, including serine/threonine protein kinases and ion channels, which are implicated in numerous diseases. These findings provide a rational basis for designing structure-based drug candidates targeting these pathways.
The synthesis of 1-piperazin-1-yl-2-thiophen-3-yl-ethanone hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include condensation reactions between piperazine derivatives and appropriately substituted thiophenes, followed by functional group transformations to introduce the ketone group. The final hydrochloride salt formation is typically achieved through acidification of the free base form.
In industrial settings, the production of 1-piperazin-1-yl-2-thiophen-3-ylenethanone hydrochloride is optimized for scalability and cost-efficiency while maintaining stringent quality control measures. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are employed to verify the identity and purity of the compound at each stage of synthesis.
The pharmacological evaluation of 1-piperazin -1 -y l -2 -thiophen -3 -y l -ethan one hydrochlor ide has revealed several interesting properties that warrant further investigation. In vitro studies have demonstrated its inhibitory activity against certain enzymes involved in disease pathways, while animal models have shown potential therapeutic effects in preclinical trials. These results underscore the compound's promise as a lead structure for developing new drugs.
As research in medicinal chemistry continues to evolve, 1-piperazin -1 -y l -2 -thiophen -3 -y l -ethan one hydrochlor ide is poised to play a significant role in addressing unmet medical needs. Its unique structural features and demonstrated biological activity make it a valuable asset in drug discovery programs targeting various diseases. Collaborative efforts between academic researchers and pharmaceutical companies are essential to translate these findings into clinical applications that benefit patients worldwide.
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